molecular formula C15H8F3N7O2S B2380361 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396746-08-9

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2380361
CAS RN: 1396746-08-9
M. Wt: 407.33
InChI Key: GALNTIUCHLPTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide” is a compound that has been studied for its potential applications in various fields . It is known to possess an N, N-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, compounds with similar structures have been studied for their reactivity. For instance, benzothiadiazole (BTZ) luminogens have been prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .

Scientific Research Applications

Synthesis and Characterization

Research in the field of heterocyclic chemistry has led to the development of novel compounds with potential therapeutic applications. For instance, the synthesis and characterization of heterocyclic compounds bearing thiadiazole scaffolds have been extensively studied. These compounds are synthesized through various chemical reactions and characterized using techniques like NMR, FT-IR, and mass spectrometry, indicating the diverse chemical properties and structures these molecules can possess (Patel & Patel, 2015).

Biological Activity and Anticancer Evaluation

Several studies have focused on evaluating the biological activities of thiadiazole derivatives, including their antibacterial, antifungal, and anticancer properties. For example, microwave-assisted synthesis of thiadiazole derivatives has shown promising anticancer activity against a panel of human cancer cell lines, indicating the potential of these compounds in cancer therapy (Tiwari et al., 2017). Additionally, benzimidazole derivatives bearing acidic heterocycles have demonstrated angiotensin II receptor antagonistic activities, showcasing the therapeutic potential of heterocyclic compounds in treating cardiovascular diseases (Kohara et al., 1996).

Fluorescence and Photophysical Properties

The fluorescence characteristics of benzamide derivatives containing thiadiazoles have been investigated, revealing that these compounds exhibit excellent photophysical properties such as large Stokes shifts and solid-state fluorescence. These findings suggest potential applications in the development of fluorescent probes and materials (Zhang et al., 2017).

Antimicrobial and Anticancer Agents

Compounds derived from thiadiazole and benzamide groups have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have identified compounds with significant growth inhibitory effects against various pathogens and cancer cell lines, highlighting the therapeutic potential of these heterocyclic compounds in treating infections and cancer (Bikobo et al., 2017).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N7O2S/c16-15(17,18)27-9-6-4-8(5-7-9)25-21-13(20-24-25)14(26)19-10-2-1-3-11-12(10)23-28-22-11/h1-7H,(H,19,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALNTIUCHLPTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.